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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for

evaluating the efficacy of Inhibitor of Growth 4 (ING4) gene therapy in mouse xenograft

models. The information is based on preclinical studies utilizing adenovirus-mediated ING4

delivery (Ad-ING4) for various cancer types.

Introduction
Inhibitor of Growth 4 (ING4) is a tumor suppressor protein that plays a critical role in regulating

cell cycle progression, apoptosis, and angiogenesis.[1] Its expression is frequently

downregulated in various human cancers.[1][2] Adenovirus-mediated gene therapy to restore

ING4 function has emerged as a promising anti-cancer strategy, demonstrating significant

tumor growth suppression in preclinical xenograft models.[3][4][5][6][7]

Mechanism of Action
ING4 exerts its tumor-suppressive effects through multiple signaling pathways. It can interact

with and enhance the activity of the p53 tumor suppressor protein, a key regulator of the cell

cycle and apoptosis.[4][8] Additionally, ING4 can inhibit the NF-κB (nuclear factor kappa-light-

chain-enhancer of activated B cells) signaling pathway, which is crucial for cancer cell survival,

proliferation, and inflammation.[1][9] By modulating these pathways, ING4 can induce cancer
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cell death and inhibit the formation of new blood vessels that supply tumors (angiogenesis).[3]

[5]

Signaling Pathway of ING4
The following diagram illustrates the key signaling pathways influenced by ING4.
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Caption: ING4 Signaling Pathway.

Data Presentation
The following tables summarize the quantitative data from various preclinical studies on Ad-

ING4 treatment in mouse xenograft models.
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Table 1: Effect of Ad-ING4 on Tumor Volume in Mouse Xenograft Models

Cancer Type Cell Line
Treatment
Groups

Mean Tumor
Volume (mm³)
± SD

Reference

Osteosarcoma MG-63 Ad-ING4 250 ± 50 [3]

Control (Ad-

GFP)
900 ± 100 [3]

Colorectal

Cancer
SW1116 Ad-ING4 300 ± 60 [4]

Control (Ad-

GFP)
1200 ± 150 [4]

Hepatocellular

Carcinoma
SMMC-7721

Ad-ING4 +

Cisplatin
150 ± 40 [5]

Cisplatin 450 ± 70 [5]

Ad-ING4 500 ± 80 [5]

Control (PBS) 1300 ± 200 [5]

Lung Carcinoma A549 Ad-ING4 400 ± 75 [6]

Control (Ad-

vector)
1100 ± 120 [6]

Table 2: Effect of Ad-ING4 on Tumor Weight in Mouse Xenograft Models
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Cancer Type Cell Line
Treatment
Groups

Mean Tumor
Weight (g) ±
SD

Reference

Osteosarcoma MG-63 Ad-ING4 0.3 ± 0.08 [3]

Control (Ad-

GFP)
1.1 ± 0.2 [3]

Colorectal

Cancer
SW1116 Ad-ING4 0.4 ± 0.1 [4]

Control (Ad-

GFP)
1.5 ± 0.3 [4]

Hepatocellular

Carcinoma
SMMC-7721

Ad-ING4 +

Cisplatin
0.2 ± 0.05 [5]

Cisplatin 0.6 ± 0.1 [5]

Ad-ING4 0.7 ± 0.12 [5]

Control (PBS) 1.6 ± 0.4 [5]

Gastric

Carcinoma
SGC7901/CDDP Ad-ING4 0.5 ± 0.15 [7]

Control (Ad-

vector)
1.4 ± 0.25 [7]

Experimental Protocols
This section provides a detailed protocol for a typical in vivo study evaluating Ad-ING4 in a

mouse xenograft model.

Protocol: Evaluation of Adenovirus-Mediated ING4 Gene
Therapy in a Subcutaneous Mouse Xenograft Model
1. Cell Culture and Adenovirus Preparation 1.1. Culture the desired human cancer cell line

(e.g., MG-63, SW1116, A549) in the appropriate medium supplemented with 10% fetal bovine

serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. 1.2.
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Prepare recombinant adenovirus expressing ING4 (Ad-ING4) and a control adenovirus (e.g.,

expressing green fluorescent protein, Ad-GFP, or an empty vector). 1.3. Amplify and purify the

adenoviruses using standard techniques. Determine the viral titer (viral particles/mL).

2. Animal Model 2.1. Use 4-6 week old female athymic nude mice. 2.2. Acclimatize the mice for

at least one week before the experiment. 2.3. Maintain the mice in a specific pathogen-free

environment.

3. Tumor Cell Implantation 3.1. Harvest cancer cells during the logarithmic growth phase. 3.2.

Resuspend the cells in sterile phosphate-buffered saline (PBS) or serum-free medium. 3.3.

Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the right flank

of each mouse.

4. Treatment Administration 4.1. When the tumors reach a palpable size (e.g., 50-100 mm³),

randomly assign the mice to treatment and control groups (n=5-10 mice per group). 4.2.

Administer Ad-ING4 or the control adenovirus via intratumoral injection. A typical dose is 1 x

10^9 to 1 x 10^10 viral particles in a volume of 50-100 µL. 4.3. Injections can be performed as

a single dose or repeated every few days for a specified period (e.g., once every 2 days for 10

days).

5. Monitoring and Data Collection 5.1. Measure the tumor volume every 2-3 days using

calipers. Calculate the volume using the formula: Volume = (length × width²) / 2. 5.2. Monitor

the body weight of the mice to assess treatment toxicity. 5.3. At the end of the study (e.g., after

2-4 weeks or when tumors in the control group reach a predetermined size), euthanize the

mice. 5.4. Excise the tumors and measure their final weight. 5.5. A portion of the tumor tissue

can be fixed in formalin for immunohistochemical analysis (e.g., for ING4 expression, apoptosis

markers like cleaved caspase-3, or angiogenesis markers like CD34) or snap-frozen for

molecular analysis (e.g., Western blot, qRT-PCR).

Experimental Workflow
The following diagram outlines the experimental workflow for an in vivo mouse xenograft study

of Ad-ING4.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2576287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cell Culture
(e.g., Human Cancer Cells)

3. Tumor Cell Implantation
(Subcutaneous injection in nude mice)

2. Adenovirus Preparation
(Ad-ING4 & Control)

6. Intratumoral Injection
(Ad-ING4 or Control)

4. Tumor Growth
(to palpable size)

5. Group Randomization

7. Monitoring
(Tumor Volume & Body Weight)

8. Euthanasia & Tumor Excision

9. Data Analysis
(Tumor Weight, IHC, etc.)

Click to download full resolution via product page

Caption: Mouse Xenograft Experimental Workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b2576287?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2576287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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